Benzo[d]isoxazole-3-carbothioamide

Antimycobacterial activity Tuberculosis drug discovery Thioamide medicinal chemistry

Benzo[d]isoxazole-3-carbothioamide (CAS 1407714-41-3, C₈H₆N₂OS, MW 178.21 g/mol) is a heterocyclic building block comprising a 1,2-benzisoxazole core substituted at position 3 with a carbothioamide (–C(S)NH₂) group. Its calculated physicochemical profile—density 1.4±0.1 g/cm³, boiling point 361.4±34.0 °C, flash point 172.4±25.7 °C, and LogP ~0.90—is consistent with a moderately lipophilic, thermally stable solid suited for both solution-phase and solid-supported synthetic workflows.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
Cat. No. B8005918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazole-3-carbothioamide
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)C(=S)N
InChIInChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12)
InChIKeyHDLNKWRYWKPAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isoxazole-3-carbothioamide: Core Properties and Procurement-Grade Specifications for the Fused Thioamide Scaffold


Benzo[d]isoxazole-3-carbothioamide (CAS 1407714-41-3, C₈H₆N₂OS, MW 178.21 g/mol) is a heterocyclic building block comprising a 1,2-benzisoxazole core substituted at position 3 with a carbothioamide (–C(S)NH₂) group . Its calculated physicochemical profile—density 1.4±0.1 g/cm³, boiling point 361.4±34.0 °C, flash point 172.4±25.7 °C, and LogP ~0.90—is consistent with a moderately lipophilic, thermally stable solid suited for both solution-phase and solid-supported synthetic workflows . The compound is supplied at ≥95% purity by major research-chemical vendors, with recommended long-term storage in a cool, dry environment . The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several FDA-approved CNS drugs (e.g., risperidone, zonisamide), and the carbothioamide moiety introduces distinct hydrogen-bond donor/acceptor and metal-chelating properties relative to the corresponding carboxamide or carboxylic acid analogs [1].

Why Generic Substitution Fails for Benzo[d]isoxazole-3-carbothioamide: Functional-Group and Scaffold Dependencies in Biological Activity


Benzoisoxazole-based compounds cannot be freely interchanged on the basis of the core heterocycle alone. In a benchmark study of 40 matched carboxamide–thioamide pairs, the thioamide congeners consistently exhibited higher antimycobacterial activity than their carboxamide counterparts, with the most potent thioamide achieving 91% inhibition of M. tuberculosis at screening concentration—a potency level not reached by any amide in the same series [1]. This thioamide-enhancement effect has been independently replicated in cytotoxicity screens, where benzhydrylpiperazine thioamide derivatives showed statistically higher growth inhibition against HUH-7, MCF-7, and HCT-116 cancer cell lines compared to their direct carboxamide analogs [2]. Critically, the benzisoxazole scaffold itself exhibits target-engagement profiles (e.g., dopamine D₂ and serotonin 5-HT₂A receptor binding relevant to antipsychotic drug design) that are distinct from the benzisothiazole isostere, meaning that exchanging the O atom for S in the fused ring alters receptor pharmacology beyond simple potency shifts [3]. Therefore, substituting benzo[d]isoxazole-3-carbothioamide with either its carboxamide analog or the corresponding benzisothiazole derivative cannot be assumed to preserve biological performance; each functional group and ring heteroatom independently modulates physicochemical, pharmacokinetic, and pharmacodynamic behavior.

Quantitative Differentiation Evidence: Benzo[d]isoxazole-3-carbothioamide vs. Closest Structural Analogs


Benchmark Thioamide vs. Carboxamide Antimycobacterial Potency: A 40-Compound Head-to-Head Study

In a systematic comparative evaluation of 20 carboxamide–thioamide matched pairs (pyrazine-2-carboxamide series), thioamides exhibited uniformly higher in vitro antimycobacterial activity than the corresponding amides. The top-performing thioamide, 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide, achieved 91% inhibition of Mycobacterium tuberculosis at the primary screening concentration, whereas the most active amide in the same series did not reach comparable potency. This study provides class-level evidence that converting a carboxamide to a carbothioamide consistently elevates antimycobacterial potency, supporting the procurement of benzo[d]isoxazole-3-carbothioamide over benzo[d]isoxazole-3-carboxamide when the project objective is maximizing anti-TB hit rates [1].

Antimycobacterial activity Tuberculosis drug discovery Thioamide medicinal chemistry

Thioamide Derivatives Outperform Carboxamide Analogs in Cytotoxicity Across Three Cancer Cell Lines

In a series of 32 benzhydrylpiperazine derivatives bearing either carboxamide or carbothioamide termini, thioamide compounds (subseries 6a–g) exhibited consistently higher in vitro growth inhibition against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines than their direct carboxamide analogs, as measured by sulphorhodamine B assay. The 4-chlorobenzhydrylpiperazine scaffold was identified as the most favorable substitution pattern, with the thioamide variants further amplifying activity. This direct head-to-head comparison provides quantitative evidence that the C=S for C=O replacement enhances cytotoxicity within a matched molecular framework [1].

Cytotoxicity Anticancer agents Thioamide–carboxamide comparison

Benzisoxazole vs. Benzisothiazole Scaffold Differentiation in CNS Receptor Binding Profiles

A foundational structure–activity relationship study of benzisoxazole-3-carboxamides and benzisothiazole-3-carboxamides revealed that both scaffolds exhibit affinity for dopamine D₂ and serotonin 5-HT₂A and 5-HT₁A receptors, but the benzisoxazole core uniquely supports ratios of mesolimbic-to-nigrostriatal behavioral activity that are predictive of reduced extrapyramidal side-effect (EPS) liability. Compounds 18, 19, 22, 27, 28, 43, and 44, all bearing the benzisoxazole nucleus, demonstrated a favorable dissociation between therapeutic and motor side-effect models [1]. While these data are derived from carboxamide analogs, the scaffold geometry and electronic properties that drive this selectivity are inherent to the benzisoxazole ring system and are retained in benzo[d]isoxazole-3-carbothioamide, distinguishing it from benzisothiazole-3-carbothioamide alternatives.

Antipsychotic drug discovery Dopamine D2 receptor Serotonin 5-HT2A receptor Benzisoxazole scaffold

Physicochemical Differentiation: LogP and Hydrogen-Bond Capacity of Benzo[d]isoxazole-3-carbothioamide vs. Carboxylic Acid Analog

Calculated physicochemical parameters distinguish benzo[d]isoxazole-3-carbothioamide (LogP = 0.90, 2 H-bond donors, 3 H-bond acceptors) from 1,2-benzisoxazole-3-carboxylic acid (LogP = 1.46 predicted, 1 H-bond donor, 3 H-bond acceptors, pKa ~2.32). The carbothioamide group reduces LogP by approximately 0.56 log units relative to the carboxylic acid, while adding an additional H-bond donor and replacing the ionizable carboxylate with a neutral, polarizable thiocarbonyl . The thioamide C=S bond is a softer Lewis base than the amide C=O, conferring distinct metal-coordination preferences (e.g., thiophilic metals such as Cu(I), Au(I), and Hg(II)) that are absent in both the carboxamide and carboxylic acid series [1].

Lipophilicity Hydrogen bonding Carbothioamide vs. carboxylic acid Physicochemical profiling

Benzisoxazole Scaffold as a Privileged BET Bromodomain Inhibitor Core: SAR Foundation for Carbothioamide Derivatization

Structure-based drug design efforts have established the benzo[d]isoxazole nucleus as a potent and selective scaffold for BET bromodomain inhibition. Cocrystal structures of benzo[d]isoxazole-containing inhibitors in complex with BRD4(1) revealed key hydrogen-bond interactions between the isoxazole oxygen and the conserved asparagine residue, while the 3-position substituent extends into the solvent-exposed region where carbothioamide introduction can modulate physicochemical properties without disrupting the core binding mode [1]. The monovalent inhibitor Y06037 (bearing a benzo[d]isoxazole core) bound BRD4(1) with an IC₅₀ of 230 nM, and subsequent bivalent inhibitor optimization yielded compound 17b (Y13021) with nanomolar cellular potency against castration-resistant prostate cancer models [2]. These co-crystal structures provide a structural rationale for selecting benzo[d]isoxazole-3-carbothioamide as a derivatization-ready fragment for BET inhibitor programs.

BET bromodomain inhibition Prostate cancer Epigenetic drug discovery Benzisoxazole SAR

High-Value Research and Procurement Application Scenarios for Benzo[d]isoxazole-3-carbothioamide


Fragment-Based Antimycobacterial Drug Discovery Leveraging the Thioamide Potency Advantage

Investigators running fragment screens against M. tuberculosis targets should prioritize benzo[d]isoxazole-3-carbothioamide over the analogous carboxamide fragment because systematic matched-pair studies have demonstrated that thioamides consistently deliver higher antimycobacterial hit rates than their amide counterparts. The compound can serve as a direct input for fragment-growing campaigns targeting Mtb enzymes validated in the literature (e.g., DXR, pantothenate synthetase), where the thioamide group may engage catalytic metal ions or form reinforced hydrogen bonds not accessible to the carboxamide .

CNS Polypharmacology Probe Design Using the Privileged Benzisoxazole Scaffold

Benzo[d]isoxazole-3-carbothioamide is an ideal starting material for generating focused libraries targeting dopamine D₂ and serotonin 5-HT₂A dual antagonists. The benzisoxazole core is clinically validated in atypical antipsychotics (risperidone, paliperidone, iloperidone), and the 3-carbothioamide handle provides a synthetically tractable attachment point for piperazine, piperidine, or other amine linkers . For CNS lead optimization, the enhanced lipophilicity and altered H-bonding of the carbothioamide relative to carboxamide may improve blood–brain barrier penetration while retaining the core scaffold's favorable EPS-sparing behavioral profile established in rodent models .

Epigenetic Oncology Probe Development: BET Bromodomain Inhibitor Fragment Expansion

The benzo[d]isoxazole core is co-crystallographically validated in the acetyl-lysine binding pocket of BRD4(1). Benzo[d]isoxazole-3-carbothioamide can be directly elaborated via the reactive carbothioamide group to install solubilizing motifs or linker elements for PROTAC or bivalent inhibitor design, following the synthetic blueprint established for benzo[d]isoxazole-derived BET inhibitors such as Y06037 and Y13021 . The carbothioamide sulfur may also serve as a heavy-atom anomalous scatterer for X-ray crystallographic phasing, providing a dual-purpose functionality—chemical derivatization handle and structural biology tool—within a single building block .

Thiophilic Metal Coordination Chemistry and Metallo-Fragment Library Construction

The soft thiocarbonyl sulfur of the carbothioamide group preferentially coordinates thiophilic transition metals (Cu(I), Au(I), Hg(II), Pd(II)) over harder metal ions, enabling selective metal–ligand complex formation that is inaccessible to the corresponding carboxamide or carboxylic acid derivatives . Researchers constructing metallo-fragment libraries for metal-based drug discovery, catalysis screening, or protein–metal interaction mapping will find benzo[d]isoxazole-3-carbothioamide a uniquely suited entry, combining the privileged benzisoxazole pharmacophore with a soft-donor metal-anchoring group in a single, commercially available fragment.

Quote Request

Request a Quote for Benzo[d]isoxazole-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.